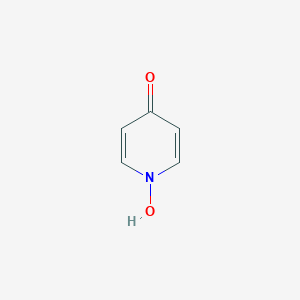

4-Hydroxypyridine 1-oxide

Description

Overview of Pyridine (B92270) N-Oxide Chemistry and its Research Significance

Pyridine N-oxides are a versatile class of compounds that have garnered significant attention in organic synthesis and materials science. arkat-usa.org The introduction of the N-oxide group (R–N⁺→O⁻) fundamentally modifies the chemical and physical properties of the pyridine core. chemrxiv.org This structural change increases polarity and solubility in polar solvents and alters the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. chemrxiv.orgsapub.org

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine derivative. arkat-usa.org A variety of oxidizing agents can be employed for this transformation, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and methyltrioxorhenium (MTO) catalyzed hydrogen peroxide oxidation. arkat-usa.orgresearchgate.net

The research significance of pyridine N-oxides is extensive. They serve as crucial intermediates in the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. researchgate.nettandfonline.comacs.org The N-oxide group acts as an activating group, facilitating reactions that are difficult to achieve with the less reactive pyridine ring, and can be subsequently removed through deoxygenation. tandfonline.comscilit.com Beyond their role as synthetic intermediates, pyridine N-oxides are utilized as ligands in coordination and supramolecular chemistry, as catalysts, and as oxidizing agents in certain reactions. arkat-usa.orgchemrxiv.org More recently, their potential has been explored in photocatalysis, where they can act as hydrogen atom transfer (HAT) reagents for C-H bond functionalization. wikipedia.org

Specific Relevance of 4-Hydroxypyridine (B47283) 1-oxide within Heterocyclic Chemistry and Organic Synthesis

Within the broader class of pyridine N-oxides, 4-Hydroxypyridine 1-oxide holds specific importance as a building block and intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an activated pyridine N-oxide ring, allows for diverse chemical transformations.

The compound is a valuable precursor for the synthesis of various substituted heterocyclic systems. For instance, it has been used in the preparation of N-(4-pyridonyl) oxyacetic acid. whiterose.ac.uk The reactivity of the N-oxide allows for modifications at the positions adjacent to the nitrogen atom. In one study, the reaction of this compound with tosyl chloride in the presence of pyridine resulted in the introduction of a pyridinium (B92312) group at the 2-position. ias.ac.in

Furthermore, the 4-hydroxy group can be functionalized to create derivatives with specific properties. A notable application is in the synthesis of 4-alkoxy-1-hydroxypyridine-2-thiones, which are of interest for their potential applications in medicinal chemistry and as ligands for metal complexes. sciepub.com This synthesis involves a sequence of nucleophilic substitution reactions, highlighting the utility of the 4-substituted pyridine N-oxide framework. sciepub.com The compound's structure also makes it a target for studying chemical and biological interactions, potentially serving as a starting material for the development of novel pharmaceutical compounds. lookchem.com

Historical Development and Key Milestones in this compound Research

The journey of this compound research is intrinsically linked to the broader history of pyridine N-oxide chemistry. A foundational moment was the first reported synthesis of the parent compound, pyridine N-oxide, by Jakob Meisenheimer. ias.ac.in

Significant progress in the field was made independently and concurrently by two research groups in the mid-20th century. In Japan, Eiji Ochiai and his colleagues conducted extensive studies on the preparation and reactions of pyridine N-oxides, publishing a series of papers on their findings. researchgate.netrsc.org Their work, including a detailed preparation method using hydrogen peroxide and glacial acetic acid, was later reviewed in English in 1953. researchgate.net In the Netherlands, H. J. den Hertog and his collaborators also explored this class of compounds, establishing in 1950 that pyridine N-oxide could serve as a valuable intermediate for preparing 4-substituted pyridines. researchgate.nettandfonline.comscilit.com

A crucial milestone was the discovery by both the Ochiai and den Hertog groups that the nitration of pyridine N-oxide regioselectively yields 4-nitropyridine (B72724) N-oxide. researchgate.net This was a pivotal finding, as it demonstrated that the N-oxide group activates the pyridine ring towards electrophilic substitution, directing incoming groups to the 4-position. This discovery opened up new synthetic pathways. Subsequently, den Hertog's group investigated the reactivity of 4-substituted pyridine N-oxides, including 4-nitropyridine-N-oxide, and showed that the substituent at the 4-position could be readily displaced by various nucleophiles. tandfonline.com This laid the groundwork for the synthetic utility of compounds like this compound. Den Hertog's group specifically reported on reactions of 4-hydroxypyridine-N-oxide with reagents like sulphuryl chloride. tandfonline.com

Later, in 1961, Alan R. Katritzky and J. M. Lagowski contributed to the structural elucidation and characterization of these compounds through their work on the proton nuclear magnetic resonance (NMR) spectra of 4-substituted pyridines and their corresponding 1-oxides, providing essential analytical data for this class of molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDOCXYTOYFYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60900991 | |

| Record name | NoName_38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60900991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-62-6 | |

| Record name | 4-Hydroxypyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridin-4-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Tautomerism and Isomerism in 4 Hydroxypyridine 1 Oxide Systems

Investigation of Keto-Enol Tautomeric Equilibria

The study of tautomerism in 4-hydroxypyridine (B47283) 1-oxide involves understanding the equilibrium between its two primary forms: the enol form (4-hydroxypyridine 1-oxide) and the keto form (1-hydroxy-4-pyridone).

The central equilibrium in this system is the prototropic tautomerism between the aromatic enol form and the non-aromatic, but potentially stabilized, keto form. The N-oxide group, being a strong electron-donating group, plays a crucial role in the relative stability of these two tautomers. Early investigations into the tautomerism of this compound have laid the groundwork for understanding its chemical behavior. rsc.org The equilibrium can be represented as follows:

This compound (Enol Form) ⇌ 1-Hydroxy-4-pyridone (Keto Form)Spectroscopic methods are indispensable for identifying and quantifying the tautomeric forms present in different states.

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band in the IR spectrum is a definitive indicator of the keto tautomer (1-hydroxy-4-pyridone). Conversely, the enol form (this compound) would be characterized by the absence of this band and the presence of O-H stretching frequencies typical of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy can distinguish between the tautomers. The chemical shifts of the ring protons and carbons are sensitive to the electronic distribution within the pyridine (B92270) ring, which differs significantly between the aromatic enol form and the keto form.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are different. The aromatic enol form typically exhibits absorption bands at different wavelengths compared to the cross-conjugated system of the keto form.

Detailed spectroscopic data from dedicated studies on this compound is essential for a complete understanding of its tautomeric equilibrium.

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, a phenomenon well-documented for related pyridone systems. stackexchange.comacs.org

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically shift the equilibrium. Polar, protic solvents are known to favor the more polar keto form (pyridone) in the analogous 4-hydroxypyridine system through hydrogen bonding and dipole-dipole interactions. stackexchange.com It is expected that 1-hydroxy-4-pyridone would be similarly stabilized in such solvents. In contrast, nonpolar solvents or the gas phase tend to favor the less polar enol form. stackexchange.comwikipedia.org

Temperature: Temperature can also influence the equilibrium constant of the tautomerization. Variable-temperature spectroscopic studies are required to determine the thermodynamic parameters (enthalpy and entropy) of the equilibrium for the this compound system.

The following table summarizes the expected influence of solvents on the tautomeric equilibrium, based on general principles observed in similar systems.

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Nonpolar (e.g., Cyclohexane) | This compound (Enol) | Lower polarity of the enol form is favored. |

| Polar Aprotic (e.g., DMSO) | 1-Hydroxy-4-pyridone (Keto) | Stabilization of the more polar keto form. |

| Polar Protic (e.g., Water, Ethanol) | 1-Hydroxy-4-pyridone (Keto) | Strong stabilization via hydrogen bonding to the carbonyl group. |

Computational and Theoretical Studies of Tautomerism

Theoretical chemistry provides powerful tools to investigate the energetics, structure, and electronic properties of tautomers, complementing experimental findings.

Ab initio and Density Functional Theory (DFT) calculations are employed to determine the relative stabilities of the tautomers. These calculations can provide accurate predictions of the tautomerization energy in the gas phase and can be extended to model solvent effects using continuum solvation models. For the related 4-hydroxypyridine/4-pyridone system, calculations have shown that while the enol form is more stable in the gas phase, the keto form is significantly stabilized in polar solvents. wayne.edu Similar computational studies on the N-oxide derivative are crucial to quantify the influence of the N-oxide group on the energetics.

The concept of aromaticity is central to understanding the stability of these tautomers.

Aromaticity: The enol form, this compound, retains the aromatic character of the pyridine ring. The keto form, 1-hydroxy-4-pyridone, disrupts this aromaticity to some extent, although it can still exhibit significant resonance stabilization. rsc.org Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can be used to quantify the degree of aromaticity in each tautomer. The balance between the aromatic stabilization of the enol form and the strong C=O bond in the keto form is a key determinant of the equilibrium position. chemtube3d.com

Intramolecular Interactions: The presence of the N-oxide group and the hydroxyl/carbonyl groups allows for potential intramolecular hydrogen bonding, which can influence the conformational preferences and stability of the tautomers. The analysis of these interactions through computational models provides deeper insight into the factors governing the tautomeric equilibrium.

Mechanistic Pathways for Tautomeric Interconversion

The tautomeric interconversion between this compound (the enol form) and pyridin-4(1H)-one 1-oxide (the keto form) is a dynamic equilibrium that does not proceed through a simple intramolecular proton shift. Instead, the transfer of a proton from the hydroxyl group to the ring nitrogen (or vice versa) is facilitated by various external species, leading to distinct mechanistic pathways. These pathways are crucial in understanding the kinetics and solvent dependence of the tautomerization process. The primary mechanisms involve catalysis by acids, bases, or the solvent itself.

Acid-Catalyzed Tautomerism

In the presence of an acid (H-A), the tautomerization of this compound can be significantly accelerated. This pathway involves a two-step protonation-deprotonation sequence.

Protonation of the N-oxide Oxygen: The process is initiated by the protonation of the oxygen atom of the N-oxide group by an acid. This step is generally fast and leads to the formation of a cationic intermediate. This protonation increases the acidity of the hydroxyl proton.

Deprotonation of the Hydroxyl Group: A conjugate base (A⁻) then abstracts the proton from the hydroxyl group. This is followed by a rearrangement of the electron density within the ring to form the more stable keto tautomer.

This mechanism can also proceed by initial protonation of the carbonyl oxygen of the keto form, followed by deprotonation at the nitrogen atom to yield the enol form, thus establishing an equilibrium. Computational studies on related hydroxypyridine systems suggest that the presence of an acid catalyst significantly lowers the activation energy barrier for the interconversion compared to the uncatalyzed reaction.

Base-Catalyzed Tautomerism

A base (B) can also facilitate the tautomeric interconversion through a different two-step mechanism involving deprotonation followed by protonation.

Deprotonation of the Hydroxyl Group: The base first abstracts the acidic proton from the hydroxyl group of this compound, forming an anionic intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized over the oxygen atom and the pyridine ring.

Protonation of the Ring Nitrogen: The anionic intermediate is then protonated at the ring nitrogen atom by the conjugate acid of the base (BH⁺), yielding the keto tautomer.

Similar to the acid-catalyzed pathway, the reverse process can also occur, starting with the deprotonation of the N-H proton of the keto tautomer. The efficiency of the base-catalyzed mechanism depends on the strength of the base and the solvent environment.

Solvent-Mediated Proton Transfer

In protic solvents, such as water or alcohols, the solvent molecules themselves can act as catalysts for the tautomerization. This is a common and important pathway in aqueous and other protic solutions. The mechanism can involve a concerted or a stepwise proton transfer mediated by one or more solvent molecules.

In a stepwise mechanism , a solvent molecule can act as a proton shuttle. For example, a water molecule can first accept a proton from the hydroxyl group of the enol tautomer and then a different water molecule can donate a proton to the ring nitrogen of the resulting intermediate.

A concerted mechanism , often referred to as a "water-assisted" or "solvent-assisted" proton transfer, involves a cyclic transition state where the proton transfer occurs in a single step. In this scenario, a bridge of one or more solvent molecules forms between the hydroxyl group and the ring nitrogen. The protons are then transferred simultaneously through this bridge. Computational studies on similar systems, such as the tautomerization of 2-hydroxypyridine (B17775), have shown that the presence of a single water molecule can significantly reduce the activation energy for tautomerization. For instance, the activation barrier for the tautomerization of 2-hydroxypyridine is substantially lowered when mediated by a water molecule, and even more so by a formic acid molecule, which can form a cyclic hydrogen-bonded complex. nih.gov

The table below summarizes the key aspects of these mechanistic pathways.

| Mechanistic Pathway | Key Steps | Intermediates | Role of Catalyst/Solvent |

| Acid-Catalyzed | 1. Protonation of N-oxide oxygen2. Deprotonation of hydroxyl group | Cationic intermediate | Donates and accepts a proton. |

| Base-Catalyzed | 1. Deprotonation of hydroxyl group2. Protonation of ring nitrogen | Anionic intermediate | Accepts and donates a proton. |

| Solvent-Mediated | Stepwise or concerted proton transfer via a solvent bridge | Solvent-complexed intermediates and transition states | Acts as a proton shuttle or forms a bridge for concerted transfer. |

Computational Insights into Mechanistic Pathways

Quantum chemical calculations have provided significant insights into the energetics of these tautomeric interconversion pathways for related hydroxypyridine systems. Although specific data for this compound is limited, studies on 2-pyridone/2-hydroxypyridine and 4-pyridone/4-hydroxypyridine tautomerism offer valuable comparative information. wayne.edu These studies consistently show that direct intramolecular proton transfer has a very high activation energy barrier and is therefore kinetically unfavorable. nih.gov

The catalytic effect of water and other molecules has been quantified in these studies. For example, the calculated activation barrier for the uncatalyzed tautomerization of 2-hydroxypyridine is approximately 34 kcal/mol. nih.gov However, when assisted by a single molecule of formic acid, the process becomes nearly barrierless due to a concerted double proton transfer mechanism. nih.gov This highlights the critical role of the chemical environment in facilitating tautomeric interconversion.

The following table presents theoretical data for the tautomerization of 4-pyridone to 4-hydroxypyridine, which serves as a model for understanding the energetics of the this compound system.

| System | Tautomerization Energy (kcal/mol) | Note |

| 4-pyridone/4-hydroxypyridine | 2.4 | 4-hydroxypyridine is more stable than 4-pyridone in the gas phase. wayne.edu |

It is important to note that the presence of the N-oxide group in this compound will influence the electronic properties of the ring and the acidity/basicity of the functional groups, thereby affecting the precise energetics of the tautomerization pathways. However, the fundamental mechanistic principles of acid, base, and solvent-assisted proton transfer are expected to be analogous.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxypyridine 1 Oxide

Electrophilic Aromatic Substitution Reactions on the Pyyridine Ring

The N-oxide group in 4-hydroxypyridine (B47283) 1-oxide is a strongly activating group for electrophilic aromatic substitution, directing incoming electrophiles to the C2, C4, and C6 positions through resonance delocalization of the oxygen's lone pair of electrons. Concurrently, the hydroxyl group at the C4 position is also an activating, ortho-, para-directing group. The interplay of these two functionalities governs the regioselectivity of electrophilic attacks on the pyridine (B92270) ring.

The nitration of pyridine N-oxides typically shows a high preference for the 4-position. sapub.org For 4-hydroxypyridine 1-oxide, the hydroxyl group at the 4-position further enhances the electron density at the ortho positions (C3 and C5). However, the powerful directing effect of the N-oxide group, coupled with the electronic influence of the hydroxyl group, can lead to specific nitration patterns. Research has shown that under certain conditions, double nitration of 4-hydroxypyridine can occur, indicating a high degree of activation of the pyridine ring. researchgate.net

The reaction of this compound with nitrating agents, such as a mixture of nitric acid and sulfuric acid, is expected to proceed with high regioselectivity. The kinetics of the nitration of pyridine N-oxide suggest that the reaction proceeds through the free base. sapub.org The electrophilic attack by the nitronium ion (NO₂⁺) is directed to the positions most activated by the combined electron-donating effects of the N-oxide and hydroxyl groups.

Table 1: Regioselectivity in the Nitration of Pyridine N-Oxides

| Substrate | Major Product(s) | Reference |

|---|---|---|

| Pyridine N-oxide | 4-Nitropyridine (B72724) N-oxide | sapub.org |

| 3,5-Dichloropyridine N-oxide | 3,5-Dichloro-4-nitropyridine N-oxide | arkat-usa.org |

| 3,5-Dimethoxypyridine N-oxide | 3,5-Dimethoxy-2,6-dinitropyridine N-oxide | arkat-usa.org |

The halogenation of pyridine N-oxides can be achieved with high regioselectivity. nih.gov For this compound, the presence of the activating hydroxyl group influences the outcome of halogenation reactions. Studies on the bromination of activated pyridines, including hydroxypyridines, with N-bromosuccinimide (NBS) have demonstrated that the regioselectivity is dependent on the position of the activating group. researchgate.net In the case of 4-hydroxypyridine, bromination is expected to occur at the positions ortho to the hydroxyl group, namely C3 and C5.

The halogenation of pyridine N-oxides often involves an initial activation of the N-oxide by an electrophilic agent, which enhances the electrophilicity of the pyridine ring and facilitates the addition of a halide anion. researchgate.net This approach provides a practical route to various halo-substituted pyridines.

Table 2: Halogenation of Activated Pyridine Derivatives

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| Pyridine N-oxide | Oxalyl chloride/halide source | 2-Halopyridine | researchgate.net |

| 4-Hydroxypyridine | N-Bromosuccinimide | 3,5-Dibromo-4-hydroxypyridine | researchgate.net |

Other electrophilic substitution reactions, such as sulfonation and alkylation, are also influenced by the electronic properties of this compound.

Sulfonation: The reaction of 4-hydroxypyridine with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) has been reported to yield 4-hydroxypyridinium-3-sulfonate. nih.gov This indicates that sulfonation occurs at the C3 position, ortho to the hydroxyl group. Aromatic sulfonation is an electrophilic aromatic substitution reaction where the actual electrophile is sulfur trioxide or its protonated derivative. wikipedia.org

Alkylation: The alkylation of hydroxypyridines can be complex due to the presence of two nucleophilic centers: the ring nitrogen and the exocyclic oxygen. However, under certain conditions, electrophilic alkylation of the ring can be achieved. For pyridine N-oxides, transition-metal-free alkylation using 1,1-diborylalkanes as alkylating agents has been reported to be highly regioselective. nih.gov The directing effects of the N-oxide and hydroxyl groups in this compound would be expected to favor alkylation at the C2/C6 or C3/C5 positions depending on the reaction conditions and the nature of the alkylating agent.

Nucleophilic Aromatic Substitution Reactions and N-Oxide Activation

The N-oxide group significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. chemtube3d.comchemtube3d.com This is due to the ability of the N-oxide to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In nucleophilic aromatic substitution (SNAr) reactions, leaving groups at the C2 and C4 positions of the pyridine ring are readily displaced by nucleophiles. stackexchange.comechemi.com The stability of the anionic intermediate, which has its negative charge delocalized onto the electronegative nitrogen atom, is the key factor driving this enhanced reactivity. stackexchange.comechemi.com

While both C2 and C4 positions are activated, there can be a difference in the rates of substitution. The approach of a nucleophile to the C2 (ortho) position may be sterically hindered by the N-oxide group's lone pair of electrons, potentially favoring attack at the C4 (para) position. stackexchange.com The preparation of 4-alkoxy-1-hydroxypyridine-2-thiones from 2-chloro-4-alkoxypyridine N-oxides demonstrates the susceptibility of the C2 position to nucleophilic attack by a hydrosulfanylating reagent. vanderbilt.edu

Table 3: Nucleophilic Aromatic Substitution on Activated Pyridine Derivatives

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,3,4-Tribromopyridine | Sodium methoxide | 3-Bromo-2,4-dimethoxypyridine | echemi.com |

| 2-Chloro-4-heptyloxypyridine N-oxide | Sodium hydrosulfide | 4-Heptyloxy-1-hydroxypyridine-2-thione | vanderbilt.edu |

| 3-Bromo-4-nitropyridine N-oxide | Potassium salt of 3-hydroxypyridine | 4-Nitro-3,3'-oxybispyridine N-oxide | arkat-usa.org |

The mechanism of nucleophilic aromatic substitution on pyridine N-oxides involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient C2 or C4 position, forming a high-energy anionic intermediate. stackexchange.com The aromaticity of the pyridine ring is temporarily broken in this step.

The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge onto the N-oxide group. stackexchange.com Resonance forms can be drawn where the negative charge resides on the oxygen atom of the N-oxide, which is a significant stabilizing contribution. stackexchange.com In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

Activation of the N-oxide with an electrophilic agent can further enhance the electrophilicity of the ortho and para positions, thereby accelerating the nucleophilic attack. thieme-connect.de This strategy is often employed to carry out nucleophilic substitutions with weaker nucleophiles.

Transition Metal-Catalyzed Directed Functionalizations

The N-oxide moiety in this compound and its derivatives serves as an effective coordinating site for transition metals, enabling regioselective functionalization of the pyridine ring and adjacent alkyl chains. This has been exploited in a range of catalytic systems, including those based on palladium, rhodium, and nickel.

The N-oxide group's ability to direct metal catalysts to specific C–H bonds has led to the development of novel methods for C–C and C–heteroatom bond formation.

The palladium(II)-catalyzed arylation of unactivated C(sp³)–H bonds can be achieved using pyridine N-oxides as a directing group. This methodology allows for the introduction of various aryl groups at the β- or γ-positions of alkyl carboxylic acid amides. A key aspect of this transformation is the formation of a palladabicyclic intermediate, which has been identified through high-resolution mass spectrometry (HR-MS) and ¹H NMR studies. nih.gov

Mechanistic investigations into the direct arylation of pyridine N-oxide have revealed a cooperative catalysis mechanism involving two distinct palladium centers. It is proposed that a cyclometalated palladium complex, generated from the decomposition of the initial palladium-ligand complex, is responsible for the rate-determining C–H bond cleavage of the pyridine N-oxide. nih.gov The resulting heteroarylpalladium complex then transfers the heteroaryl group to a second palladium center, from which the C–C bond formation occurs. nih.gov

Table 1: Examples of Palladium(II)-Catalyzed C–H Functionalization of Pyridine N-Oxide Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Pyridine N-oxide | Benzene | Pd(OAc)₂ / Ag₂CO₃ | 2-Phenylpyridine N-oxide | Moderate |

| Pyridine N-oxide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 2-Styrylpyridine N-oxide | Good to Excellent |

| Aliphatic amides with pyridine N-oxide directing group | Aryl iodides | Pd(II) catalyst | β- or γ-arylated amides | Not specified |

Computational studies have shed light on the enhanced reactivity and site selectivity of pyridine N-oxide substrates in rhodium(III)-catalyzed (4+2) annulation reactions with alkynes compared to their pyridine counterparts. mdpi.com The N-oxide substrates exhibit greater reactivity due to a stronger interaction between the directing group and the rhodium center. mdpi.com

For N-oxide substrates, the rate-limiting and selectivity-determining step can vary with the coupling partner. With dialkyl alkynes, alkyne insertion is the key step, whereas C–H activation can be selectivity-determining with terminal alkynes. mdpi.com The high C(2)-selectivity observed in the C–H activation step with N-oxide substrates is attributed to a combination of the C–H bond's Brønsted acidity, the strength of the forming C–Rh bond, and intramolecular electrostatic interactions. mdpi.com In contrast, for pyridine substrates, C–H activation is the rate-limiting step for C(2)-functionalization, while alkyne insertion is rate-limiting for C(4)-functionalization, resulting in poor site selectivity. mdpi.com

Table 2: Comparison of Pyridine N-Oxide and Pyridine Substrates in Rh(III)-Catalyzed Annulation

| Feature | Pyridine N-Oxide Substrate | Pyridine Substrate |

|---|---|---|

| Reactivity | More reactive | Less reactive |

| Site Selectivity | High C(2)-selectivity | Poor site selectivity |

| Rate-Limiting Step (with dialkyl alkyne) | Alkyne insertion | C–H activation (C2), Alkyne insertion (C4) |

| Directing Group Interaction with Rh(III) | Stronger | Weaker |

Nickel catalysis provides an effective method for the direct C–H activation of pyridine N-oxides and their addition across alkynes. This reaction proceeds under mild conditions to yield (E)-2-alkenylpyridine N-oxides with high selectivity. These products can then undergo further transformations, such as deoxygenation, to produce a variety of 2-substituted pyridines. The pyridine N-oxide acts as a directing group for the metal-based C–H activation, leading to high regioselectivity.

Table 3: Nickel-Catalyzed Addition of Pyridine N-Oxides to Alkynes

| Pyridine N-Oxide Substrate | Alkyne Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Pyridine N-oxide | Phenylacetylene | Ni(cod)₂ / PCyp₃ | (E)-2-Styrylpyridine N-oxide | Modest to Good |

| Substituted Pyridine N-oxides | Various alkynes | Ni(cod)₂ / PCyp₃ | (E)-2-Alkenylpyridine N-oxides | Modest to Good |

Beyond palladium, rhodium, and nickel, other metals can catalyze transformations involving pyridine N-oxides. For instance, gold(I) complexes can catalyze the oxidation of alkynes where internal pyridine N-oxides serve as the oxidant. nih.gov In a proposed mechanism, the gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the N-oxide. This leads to the formation of a highly electrophilic α-oxo gold carbene intermediate, which can then undergo various subsequent transformations. nih.gov

Additionally, chiral pyridine N-oxides have been employed as ligands in copper(II)-catalyzed asymmetric reactions, such as the nitroaldol (Henry) reaction. In these cases, the N-oxide moiety plays a role in the catalytic cycle, influencing the stereochemical outcome of the reaction.

C–H Activation and Functionalization Mediated by the N-Oxide Directing Group

Radical Reactions and Single Electron Transfer Pathways

Recent research has explored the unconventional single-electron transfer (SET) chemistry of aromatic N-oxides, opening new avenues for their application in synthesis and catalysis. The generation of reactive and controllable β-oxypyridinium radicals can be achieved through mild visible-light photoredox-catalyzed single-electron oxidation of an alkyne/pyridine N-oxide system. This strategy has been applied to the ortho-alkylation of pyridine N-oxide with arylalkynes and ynamides.

Furthermore, pyridine N-oxides, in conjunction with an acridinium (B8443388) photoredox catalyst, can function as effective hydrogen atom transfer (HAT) catalysts for the site-selective C–H functionalization of a broad range of substrates, including unactivated alkanes. The generation of versatile pyridine N-oxy radicals from the single-electron oxidation of pyridine N-oxides is a key feature of these methodologies. These radicals can mediate β-oxyvinyl radical cascade reactions and, through direct photoexcitation, can generate alkyl carbon radicals from alkylboronic acids. The ability of redox-active ligands and substrates to engage in SET and HAT processes allows for novel radical-type reactions where the metal center may not change its oxidation state.

Photochemical and Thermal Ring-Opening and Rearrangement Reactions

The photochemistry of pyridine N-oxides involves a series of complex rearrangements initiated by ultraviolet (UV) light. acs.orgnih.gov Upon irradiation, typically with 254 nm light, the pyridine N-oxide is excited from its ground state (I) to an excited singlet state (II). acs.org The primary photochemical event is the isomerization of this excited state into a highly strained, unstable oxaziridine (B8769555) intermediate (III). acs.orgrsc.org This step is a key feature in the photochemistry of many aromatic N-oxides. rsc.org

The oxaziridine intermediate is itself photolabile and can undergo further transformation upon absorbing UV light. acs.orgnih.gov The critical ring-opening step involves the homolytic cleavage of the weak N-O bond within the oxaziridine ring. acs.orgnih.gov This homolysis generates a diradical intermediate (IIIa), which is a key branching point for subsequent reactions. acs.orgnih.gov The formation of this diradical species represents the formal opening of the heterocyclic ring structure. The pivotal role of direct UV excitation in this process is highlighted by the observation that the reaction does not proceed efficiently under visible light, in the absence of light, or under photosensitized conditions. acs.org

Following the light-induced ring-opening, the diradical intermediate (IIIa) undergoes a series of valence isomerizations and chemical transformations. acs.orgnih.gov The first step is a radical recombination event where the diradical collapses to form a dearomatized and highly strained epoxide intermediate (IV). acs.orgnih.gov

This epoxide exists in a dynamic equilibrium with a seven-membered ring valence isomer, the 1,3-oxazepine intermediate (IVa). acs.orgnih.gov This interconversion occurs via a reversible 6π electrocyclic ring expansion, a process analogous to the well-known norcaradiene-cycloheptatriene rearrangement. acs.org The 1,4-oxazepine (B8637140) tautomer has also been proposed as a possible intermediate in the isomerization of related pyridine oxides. nih.gov

The final products of the reaction sequence are typically derived from the strained epoxide intermediate (IV). acs.orgnih.gov In the presence of a Brønsted acid, such as acetic acid, the epoxide undergoes a promoted ring-opening. acs.org This is followed by rearomatization, which leads to the formation of hydroxylated pyridine derivatives. acs.orgnih.gov This "oxygen walk" mechanism allows for the translocation of the oxygen atom from the nitrogen to a carbon atom on the pyridine ring, providing a novel method for the synthesis of otherwise difficult-to-access C3-hydroxylated pyridines. acs.orgnih.gov The synthetic utility of this photochemical rearrangement has been demonstrated in the late-stage functionalization of complex, biologically active molecules. acs.org

Table 2: Proposed Intermediates in the Photochemical Rearrangement of Pyridine N-Oxides

| Intermediate No. | Structure Name | Description | Role in Mechanism |

|---|---|---|---|

| I | Pyridine N-oxide | Ground-state starting material | Reactant |

| II | Excited Singlet State | Photo-excited state of the N-oxide | Initial excited species |

| III | Oxaziridine | Three-membered heterocyclic ring | First key intermediate |

| IIIa | Diradical Intermediate | Species formed from N-O bond cleavage | Product of ring-opening |

| IV | Dearomatized Epoxide | Strained bicyclic intermediate | Product of radical recombination |

| IVa | 1,3-Oxazepine | Seven-membered ring valence isomer | In equilibrium with the epoxide |

Spectroscopic and Structural Elucidation of 4 Hydroxypyridine 1 Oxide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of 4-hydroxypyridine (B47283) 1-oxide in solution.

4-Hydroxypyridine 1-oxide can exist in tautomeric forms. High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in identifying the predominant tautomer in different environments. Studies have shown that the keto-enol equilibrium is sensitive to the solvent. In solution, the more polar keto form, 4-pyridone-1-oxide, is often favored. The chemical shifts of the ring protons and carbons provide definitive evidence for the prevailing tautomeric state. For instance, the presence of an N-H proton signal and the chemical shift of the C4 carbon are key indicators.

| Proton | 4-Hydroxypyridine Form (ppm) | 4-Pyridone Form (ppm) |

|---|---|---|

| H2/H6 | ~7.8 | ~7.5 |

| H3/H5 | ~6.8 | ~6.2 |

| OH/NH | Variable | ~11.0 |

Dynamic NMR (DNMR) techniques, such as exchange spectroscopy (EXSY), are employed to study the kinetics of dynamic processes, including ligand exchange in metal complexes of this compound. These studies can provide quantitative information about the rates of association and dissociation of the ligand from a metal center. By monitoring the exchange of protons between the complexed and free ligand, it is possible to determine the activation parameters for the exchange process, offering insights into the lability of the metal-ligand bond.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, this compound molecules are involved in extensive intermolecular hydrogen bonding. The crystal structure reveals that the hydroxyl group and the N-oxide group are key participants in these interactions, forming robust hydrogen-bonded networks. scispace.comacs.org For instance, the O-H group of one molecule can act as a hydrogen bond donor to the N-oxide oxygen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional structures. scispace.comacs.org The distance between the interacting oxygen atoms of the donor and acceptor groups in these hydrogen bonds is a critical parameter, with shorter distances indicating stronger interactions. scispace.com In some co-crystal structures, the N-oxide group can be protonated, leading to the formation of strong charge-assisted hydrogen bonds (CAHBs). scispace.com

X-ray diffraction studies provide accurate measurements of bond lengths and angles within the this compound molecule. scispace.com These parameters can be compared with theoretical calculations to understand the electronic effects of the hydroxyl and N-oxide groups on the pyridine (B92270) ring. The planarity of the pyridine ring and the orientation of the hydroxyl group are also determined with high precision. In metal complexes, crystallography reveals the coordination geometry around the metal ion and the specific atoms of the this compound ligand that are involved in bonding.

| Bond | Average Length (Å) |

|---|---|

| N-O | ~1.34 |

| C-N | ~1.36 |

| C-C (aromatic) | ~1.39 |

Mass Spectrometry for Isomer Differentiation and Metal Complexation Studies

Mass spectrometry (MS) is a valuable technique for determining the molecular weight of this compound and for studying its interactions with metal ions. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase, making it particularly suitable for studying non-covalent complexes. acs.orgconicet.gov.ar

Differentiation between isomers of hydroxypyridine N-oxide can be achieved by analyzing the metal cation adducts generated by ESI-MS. acs.orgacs.orgresearchgate.net The formation of specific complex species with different metal cations, such as divalent and trivalent ions, can result in characteristic mass spectra for each isomer. acs.orgresearchgate.net For example, while one isomer might readily form complexes with trivalent ions, another may only show peaks corresponding to the protonated molecule under the same conditions. acs.orgresearchgate.net Divalent cations, on the other hand, can form distinct species with each isomer, allowing for their differentiation. acs.orgresearchgate.net The fragmentation patterns of these metal complexes in tandem mass spectrometry (MS/MS) experiments can provide further structural information and aid in isomer identification. acs.org

| Ion Species | Description |

|---|---|

| [L+H]⁺ | Protonated Ligand |

| [L+M]ⁿ⁺ | Ligand-Metal Adduct |

| [2L+M]ⁿ⁺ | Bis-Ligand-Metal Complex |

| [L-H+M]⁽ⁿ⁻¹⁾⁺ | Deprotonated Ligand-Metal Complex |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Cation Adducts

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound. acdlabs.com This method typically imparts minimal excess energy to the analyte, resulting in a low degree of fragmentation and the prominent observation of the molecular ion or, more commonly, adduct ions. acdlabs.com For pyridine N-oxides, ESI-MS in positive ion mode readily generates abundant protonated molecular ions [M+H]⁺. researchgate.net

The ionization process involves the formation of cation adducts, where the analyte molecule associates with a cation present in the sample solution. acdlabs.com These precursor ions can be protons (H⁺) from acidic solvents or additives, or alkali metal ions such as sodium (Na⁺) and potassium (K⁺) that are often present as impurities in solvents and glassware. The formation of these adducts is crucial for identifying the molecular weight of the parent compound. acdlabs.comresearchgate.net The lone pair electrons on the N-oxide oxygen and the hydroxyl oxygen provide sites for cationization.

The expected cation adducts for this compound (molecular formula C₅H₅NO₂, molecular weight ≈ 111.10 g/mol ) are summarized in the table below. The mass-to-charge ratio (m/z) for each singly charged adduct provides direct evidence for the molecular mass of the analyte.

| Adduct Ion | Formula | Adduct Mass (Da) | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | [C₅H₅NO₂ + H]⁺ | 1.01 | 112.04 |

| [M+Na]⁺ | [C₅H₅NO₂ + Na]⁺ | 22.99 | 134.02 |

| [M+K]⁺ | [C₅H₅NO₂ + K]⁺ | 39.10 | 150.01 |

| [2M+H]⁺ | [(C₅H₅NO₂)₂ + H]⁺ | 1.01 | 223.07 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. The vibrational modes of the pyridine ring are significantly influenced by the attachment of the oxygen atom to the nitrogen and the substitution of the hydroxyl group. nih.gov

Key diagnostic bands in the vibrational spectra include:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-2500 cm⁻¹, is characteristic of the O-H stretching vibration involved in strong intermolecular hydrogen bonding. This hydrogen bonding can occur between the hydroxyl group of one molecule and the N-oxide oxygen of another.

N-O Stretching: The N-O stretching vibration is a fundamentally important mode for pyridine N-oxides. It typically appears as a strong band in the IR spectrum around 1200-1300 cm⁻¹. The exact position is sensitive to substitution on the pyridine ring.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) appear in the 1650-1400 cm⁻¹ region. The introduction of the N-oxide and hydroxyl groups alters the electron distribution in the ring, causing shifts in the positions and intensities of these bands compared to pyridine itself. aps.org

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected in the 1300-1200 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy, particularly for the symmetric vibrations of the aromatic ring. aps.org Both techniques are powerful tools for confirming the presence of key functional groups and probing the extent of hydrogen bonding within the molecular structure. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 2500 | Strong, Broad | Indicates intermolecular hydrogen bonding. |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | Characteristic of the pyridine ring protons. |

| Ring (C=C, C=N) stretch | 1650 - 1400 | Strong to Medium | Multiple bands are expected in this region. |

| N-O stretch | 1300 - 1200 | Strong | A key diagnostic band for N-oxides. nih.gov |

| C-O stretch | 1300 - 1200 | Medium | May overlap with the N-O stretching band. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoactive Species

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted from a lower energy ground state to a higher energy excited state. libretexts.org The structure of this compound, featuring a conjugated aromatic system (the chromophore) and electron-donating groups (-OH, -N⁺-O⁻), gives rise to characteristic electronic transitions. uzh.ch

The primary electronic transitions observed in molecules with both π-systems and lone pairs of electrons are π → π* and n → π*. youtube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, the conjugated π-system of the ring gives rise to intense π → π* absorption bands, typically at shorter wavelengths (higher energy). These transitions are generally strong, with high molar extinction coefficients.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the N-oxide oxygen and the hydroxyl oxygen, to a π* antibonding orbital. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The absorption spectra of substituted pyridine 1-oxides have been a subject of study. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment. In polar, protic solvents, the n → π* transition often undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding orbital by hydrogen bonding with the solvent.

| Transition Type | Orbital Change | Typical Wavelength Range | Expected Intensity |

|---|---|---|---|

| π → π | π bonding → π antibonding | 200 - 300 nm | High (ε > 10,000) |

| n → π | non-bonding → π antibonding | > 300 nm | Low (ε < 1,000) |

Computational Chemistry and Theoretical Modelling of 4 Hydroxypyridine 1 Oxide

Aromaticity Indices and Their Implications on Reactivity

Aromaticity is a fundamental concept in chemistry that explains the enhanced stability and unique reactivity of certain cyclic molecules. For 4-hydroxypyridine (B47283) 1-oxide and its tautomers, the degree of aromaticity is not only crucial for determining their relative stability but also for predicting their chemical behavior. Computational chemistry offers a suite of tools to quantify aromaticity through various indices.

The tautomeric equilibrium of 4-hydroxypyridine 1-oxide involves two primary forms: the hydroxy form (this compound) and the pyridone form (1-hydroxy-4-pyridone). The aromatic character of these two forms is expected to differ, thereby influencing which tautomer is more stable under different conditions. Aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion of aromaticity, are commonly employed to assess the aromatic character of the pyridine (B92270) ring in both tautomers. Other indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) can provide further insights into the electron delocalization within the ring.

Generally, a higher degree of aromaticity correlates with greater thermodynamic stability. For the this compound system, computational studies on the parent 4-hydroxypyridine/4-pyridone equilibrium have shown that while both tautomers possess aromatic character, the relative degree of this aromaticity influences their stability. It is anticipated that the N-oxide oxygen atom would modulate the electronic structure and thus the aromaticity of the ring.

The reactivity of the tautomers is also intrinsically linked to their aromaticity. A more aromatic system is typically less reactive in addition reactions, preferring substitution reactions that preserve the aromatic system. The calculated aromaticity indices can, therefore, help in rationalizing the observed reactivity patterns. For instance, a tautomer with a lower HOMA value or less negative NICS values would be predicted to be more susceptible to reactions that disrupt the π-system. Quantum chemical calculations performed on protonated isomeric hydroxypyridine N-oxides have provided insights into their dissociation behavior, which is related to their intrinsic stability and electronic structure. researchgate.net

| Aromaticity Index | This compound (Predicted) | 1-Hydroxy-4-pyridone (Predicted) |

| HOMA | ~0.8-0.9 | ~0.7-0.8 |

| NICS(0) (ppm) | Negative | Less Negative |

| NICS(1) (ppm) | Negative | Less Negative |

| PDI | Value indicating delocalization | Lower value than hydroxy form |

| FLU | Low value | Higher value than hydroxy form |

Computational Approaches to Solvation Effects on Molecular Properties

The tautomeric equilibrium of this compound is known to be highly sensitive to the surrounding environment, particularly the solvent. Computational solvation models are indispensable for studying these effects and predicting how the equilibrium shifts in different media. Implicit solvation models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO), are widely used due to their computational efficiency and ability to capture the bulk electrostatic effects of the solvent.

These models treat the solvent as a continuous dielectric medium rather than individual molecules. This approach allows for the calculation of the solute's molecular properties, such as its energy, geometry, and dipole moment, in the presence of a solvent. The choice of solvation model can influence the predicted stability of the tautomers. For instance, polar solvents are expected to stabilize the more polar tautomer to a greater extent. The 1-hydroxy-4-pyridone tautomer, with its zwitterionic character, is anticipated to have a larger dipole moment and thus be preferentially stabilized in high-dielectric constant solvents like water.

Computational studies typically involve optimizing the geometry of each tautomer in the gas phase and in various solvents using different implicit solvation models. By comparing the calculated free energies of the tautomers in each environment, the position of the tautomeric equilibrium can be predicted. For example, a study on the related 2-hydroxypyridine (B17775)/2-pyridone system showed that while the hydroxy form is more stable in the gas phase, the pyridone form is favored in polar solvents. A similar trend is expected for the this compound system.

The application of different models like PCM, SMD, and COSMO can provide a range of predictions, and comparing their results can offer a measure of the robustness of the computational findings. These models differ in how they define the cavity that separates the solute from the solvent continuum and how they calculate the interaction energy. The SMD model, for example, includes terms for cavitation, dispersion, and solvent structure in addition to electrostatics, often providing more accurate solvation free energies.

Specific comparative data on the effects of different solvation models on the properties of this compound tautomers are not available in the surveyed literature. The following table illustrates the type of data that would be generated in such a computational study.

| Molecular Property | Model | Solvent | This compound (Hypothetical) | 1-Hydroxy-4-pyridone (Hypothetical) | Relative Energy (kcal/mol) |

| Energy (Hartree) | Gas Phase | - | - | - | 0.0 |

| PCM | Water | - | - | -2.5 | |

| SMD | Water | - | - | -3.0 | |

| COSMO | Water | - | - | -2.8 | |

| Dipole Moment (D) | Gas Phase | - | ~3 D | ~6 D | - |

| PCM | Water | ~4 D | ~8 D | - | |

| SMD | Water | ~4.2 D | ~8.3 D | - | |

| COSMO | Water | ~4.1 D | ~8.1 D | - |

Coordination Chemistry and Ligand Properties of 4 Hydroxypyridine 1 Oxide

4-Hydroxypyridine (B47283) 1-oxide as a Ligand in Metal Coordination Complexes

4-Hydroxypyridine 1-oxide and its derivatives are effective ligands for a range of transition metals and lanthanides, forming complexes with varied structural and electronic properties. Its ability to act as a neutral ligand, a deprotonated anion, or a bridging unit contributes to its rich coordination chemistry.

The coordination of this compound to metal centers can occur through several distinct modes, largely dependent on its tautomeric form.

O-ligation: This is the most common binding mode, where the ligand coordinates through an oxygen atom. In its dominant tautomeric form, 4-pyridone, the exocyclic carbonyl oxygen acts as the donor site. cdnsciencepub.com For example, in the complex [Zn(quin)2(4-Pyridone)], the 4-pyridone ligand binds to the zinc(II) ion exclusively through its carbonyl oxygen. mdpi.com Similarly, in a copper(II) perchlorate (B79767) complex, the 2-bromo-4-pyridone tautomer coordinates to the copper center via its oxygen atom. tandfonline.com The N-oxide oxygen also serves as a potent donor site, particularly in derivatives where the 4-hydroxy group is modified or in non-aqueous environments that might favor the hydroxypyridine tautomer.

N-ligation: Coordination through the pyridine (B92270) ring nitrogen is also observed, particularly when the ligand is in its 4-hydroxypyridine tautomeric form. An unusual and notable example is the SABRE-active species [IrCl(H)2(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)]. In this single complex, both tautomers are present and coordinated to the same iridium center: one molecule binds through the pyridone oxygen (O-ligation), while the other binds through the pyridine nitrogen (N-ligation). whiterose.ac.uk

Bridging and Chelation: While the parent this compound typically acts as a monodentate ligand, its derivatives can exhibit more complex binding. The 4-pyridone form can act as a µ₂-bridging ligand via its oxygen atom, as seen in the complex catena-[Zn₂(4-Pyridone)(N₃)₄]·H₂O, where it links two different zinc centers. mdpi.com Functionalized derivatives, such as 4-hydroxypyridine-2,6-dicarboxylic acid, demonstrate chelation by using the pyridine nitrogen and the carboxylate/hydroxyl oxygen atoms to bind a single metal ion, forming stable multi-ring structures. nih.govresearchgate.net This highlights the potential for designing multidentate ligands based on the this compound scaffold.

A summary of observed binding modes is presented below.

| Binding Mode | Coordinating Atom(s) | Tautomer | Example Complex | Reference |

|---|---|---|---|---|

| Monodentate O-ligation | Carbonyl Oxygen | 4-Pyridone | [Zn(quin)₂(4-Pyridone)] | mdpi.com |

| Monodentate N-ligation | Pyridine Nitrogen | 4-Hydroxypyridine | [IrCl(H)₂(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)] | whiterose.ac.uk |

| Bridging O-ligation (μ₂) | Carbonyl Oxygen | 4-Pyridone | catena-[Zn₂(4-Pyridone)(N₃)₄]·H₂O | mdpi.com |

| Chelation (in derivatives) | N (pyridine), O (carboxylate), O (hydroxyl) | 4-Hydroxypyridine-2,6-dicarboxylic acid | {[Ln(CAM)(H₂O)₃]·H₂O}n | nih.govresearchgate.net |

Novel metal complexes incorporating this compound or its derivatives are typically synthesized through self-assembly methods, often under hydrothermal conditions. For instance, the reaction of 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) with various metal salts (e.g., Zn(II), Nd(III), Gd(III), Dy(III), Er(III)) yields coordination polymers with diverse dimensionalities, from 1D chains to 3D microporous frameworks. nih.govresearchgate.net The choice of metal precursor (e.g., salt vs. oxide) and reaction conditions can dramatically influence the final structure. nih.gov

The synthesis of discrete molecular complexes is also common. The complex [Zn(quin)₂(4-Pyridone)] was obtained by reacting a zinc quinaldinate precursor with 4-hydroxypyridine in solution. mdpi.com

Characterization of these complexes relies on a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise solid-state structure, including bond lengths, bond angles, coordination geometry, and the specific tautomer (hydroxypyridine or pyridone) bound to the metal. mdpi.comtandfonline.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode. Upon O-ligation of the 4-pyridone tautomer, the C=O stretching frequency (typically around 1640 cm⁻¹) shifts to a lower frequency, providing clear evidence of coordination at the carbonyl group. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand environment in solution. In catalytic studies like SABRE, specialized NMR techniques such as Exchange Spectroscopy (EXSY) are used to measure ligand dissociation rates. whiterose.ac.uk

Elemental Analysis and Mass Spectrometry: These techniques confirm the stoichiometry and composition of the synthesized complexes. nih.gov

Influence of Metal Coordination on Ligand Electronic Structure and Reactivity

Coordination to a metal center significantly alters the electronic properties and subsequent reactivity of the this compound ligand. This phenomenon is central to its function in catalysis and can be understood by considering the ligand as potentially "non-innocent," meaning it can actively participate in redox processes and bond activation rather than acting as a simple spectator. wikiwand.comresearchgate.net

Upon coordination, electron density is donated from the ligand's donor atom (typically oxygen or nitrogen) to the metal ion. This charge transfer modifies the electronic distribution across the entire pyridine ring system. These changes are observable spectroscopically:

IR Spectroscopy: The shift in the carbonyl stretching frequency upon O-ligation is a direct consequence of the weakening of the C=O bond as electron density is pulled toward the metal center. cdnsciencepub.com

NMR Spectroscopy: The chemical shifts of the ligand's protons and carbons are altered upon complexation, reflecting the new electronic environment. For example, in the SABRE-active iridium complex, the ¹⁵N NMR chemical shifts are used to distinguish between the N-bound enol tautomer and the O-bound keto tautomer. whiterose.ac.uk

This electronic perturbation directly impacts the ligand's reactivity. The change in p-electron donating effects upon tautomerization and coordination is crucial for the activity of certain transition metal catalysts. researchgate.net In iridium complexes used for CO₂ hydrogenation, the deprotonation of hydroxyl groups on related hydroxypyridine ligands, influenced by pH and the metal center, is key to the catalyst's activity. acs.org The metal-ligand assembly can facilitate reactions that are not accessible to the free ligand, such as activating small molecules like H₂ in catalytic cycles. acs.org

Catalytic Applications of this compound as a Ligand or Promoter

The unique properties of this compound and its derivatives make them valuable components in various catalytic systems, either as a primary ligand bound to a metal center or as a promoter that enhances catalytic activity.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used to dramatically enhance NMR signals. mmu.ac.uknih.gov It relies on the temporary and reversible binding of a substrate and parahydrogen to an iridium catalyst, which facilitates the transfer of magnetic polarization. mmu.ac.uk

4-Hydroxypyridine has been studied as a substrate in SABRE, where it forms a unique active species: [IrCl(H)₂(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)]. whiterose.ac.uk This complex is unusual because it contains both the pyridone and hydroxypyridine tautomers simultaneously coordinated to the iridium center. The 4-pyridone tautomer, bound via its oxygen atom, is positioned to receive polarization from the parahydrogen-derived hydrides. However, this O-bound ligand exhibits a very rapid dissociation rate from the catalyst. This fast exchange is detrimental to achieving high levels of hyperpolarization, as the polarized state does not have sufficient time to build up before the substrate is released. whiterose.ac.uk

The table below summarizes the kinetic data for the 4-hydroxypyridine SABRE system, illustrating the link between binding dynamics and hyperpolarization efficiency.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| SABRE-Active Species | [IrCl(H)₂(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)] | Unique dual-tautomer coordination. | whiterose.ac.uk |

| Substrate Dissociation Rate (k) | 18.31 s⁻¹ (at 270 K) | Rapid exchange, much faster than optimal SABRE systems. | whiterose.ac.uk |

| ¹H Signal Enhancement | -31 ± 1-fold | Low level of hyperpolarization due to rapid dissociation. | whiterose.ac.uk |

| Enthalpy of Activation (ΔH‡) | 69.7 kJ mol⁻¹ | Indicates a relatively weak ligation for the dissociating O-bound tautomer. | whiterose.ac.uk |

This research highlights how the specific coordination chemistry and tautomerism of 4-hydroxypyridine directly govern its effectiveness in the SABRE process, providing critical insights for the design of future substrates and catalysts. whiterose.ac.uk

Beyond SABRE, 4-hydroxypyridine and its derivatives have been employed in other catalytic contexts.

Cross-Coupling Reactions: In organic synthesis, copper-based catalysts have been successfully used for the N-arylation of 4-hydroxypyridines. These reactions form C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules. The choice of ligand for the copper catalyst is critical for achieving high yields.

Electrocatalysis: Graphene oxide surfaces functionalized with 4-hydroxypyridine have been investigated as metal-free electrocatalysts for the reduction of carbon dioxide (CO₂). In these systems, the pyridine derivative modifies the electronic properties of the graphene surface, creating active sites for converting CO₂ into valuable liquid fuels like ethanol (B145695) and acetone.

Hydrogenation and Dehydrogenation: While not involving the 1-oxide directly, ruthenium and iridium complexes bearing hydroxypyridine ligands (often in their pyridone form) are active catalysts for the hydrogenation of CO₂ to formate (B1220265) and the dehydrogenation of formic acid. rsc.org These systems often operate through metal-ligand cooperation, where the pyridone ligand actively participates in proton transfer steps, underscoring the importance of the ligand's structure and reactivity in the catalytic cycle. researchgate.netacs.org

Advanced Applications and Emerging Research Frontiers

Role in Photocatalysis and Advanced Electron Transfer Systems

4-Hydroxypyridine (B47283) 1-oxide and its derivatives are increasingly recognized for their potential in photocatalysis and advanced electron transfer systems. Their ability to participate in single-electron transfer processes makes them valuable components in the development of novel photochemical methodologies.

Mimicry of Biological Redox Active Centers (e.g., Tyrosine-Z in Photosystem II)

In the realm of artificial photosynthesis, researchers have drawn inspiration from the natural process of water oxidation in Photosystem II (PSII). A crucial component of PSII is the redox-active amino acid Tyrosine-Z (TyrZ), which acts as an electron relay, transferring electrons from the oxygen-evolving complex to the photo-oxidized chlorophyll (B73375) center, P680+. This rapid electron transfer is vital for the high quantum yield of water oxidation and protects the photosystem from degradation. pipzine-chem.com

Derivatives of pyridine (B92270) N-oxide have been successfully employed to mimic the function of the Tyrosine-Z/Histidine pair in artificial photosynthetic systems. nih.govtandfonline.com These synthetic mimics, when incorporated into dye-sensitized photoanodes for water oxidation, can act as efficient electron transfer relays between a light-absorbing molecule (chromophore) and a water oxidation catalyst. nih.gov Spectroscopic and kinetic studies have revealed that the pyridine N-oxide/pyridine N-oxide radical cation couple (PNO/PNO+•) closely emulates the redox behavior of the tyrosine/tyrosyl radical pair in PSII. nih.govtandfonline.com This mimicry facilitates multi-step electron transfer, which improves light-induced charge separation and retards unproductive back electron transfer. nih.gov The integration of these pyridine N-oxide derivatives into photoanodes has led to significant improvements in both the photocurrent density and the stability of the system for water oxidation. nih.govtandfonline.com

| Parameter | Value | Conditions |

|---|---|---|

| 1 Sun Current Density | 3 mA cm⁻² | In the presence of Na₂SO₃ |

| Stable Photocurrent Density | >0.5 mA cm⁻² | At 0.4 V vs. NHE for 1 hour |

| pH | 7 |

Applications in Photochemical Organic Transformations (e.g., Perfluoroalkylation)

Pyridine N-oxides have emerged as powerful reagents in photochemical organic synthesis, particularly in reactions involving the generation of radical species. One notable application is the perfluoroalkylation of electron-rich (hetero)arenes. nbinno.comchemicalbook.com In this process, a pyridine N-oxide, upon activation with an anhydride (B1165640) such as trifluoroacetic anhydride (TFAA), forms an adduct that can act as a potent oxidant under photoredox catalysis. nbinno.com

The mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the electron-rich arene and the activated pyridine N-oxide. Upon photoexcitation, single-electron transfer occurs, leading to the generation of a perfluoroalkyl radical from a suitable precursor. This radical then adds to the arene to form the desired perfluoroalkylated product. nbinno.com Researchers have demonstrated that 4-phenylpyridine (B135609) N-oxide is a particularly efficient redox trigger for these transformations, leading to improved reaction yields and shorter reaction times. nbinno.com This methodology has proven to be robust and scalable, with successful applications on a kilogram scale in photochemical flow reactors. nbinno.comchemicalbook.com

Electrochemical Applications as Hydrogen Atom Transfer (HAT) Mediators

Electrochemically driven hydrogen atom transfer (HAT) catalysis is a powerful strategy for the functionalization of otherwise unreactive C(sp³)–H bonds. This approach utilizes a mediator that can be electrochemically oxidized or reduced to a reactive radical species capable of abstracting a hydrogen atom. While the direct application of 4-hydroxypyridine 1-oxide as an electrochemical HAT mediator is not extensively documented in the reviewed literature, the single-electron transfer chemistry of pyridine N-oxides suggests their potential in this area. nist.gov The generation of pyridine N-oxy radicals through single-electron oxidation is a key step in their photocatalytic applications, and a similar principle could be applied in an electrochemical context. nist.gov General studies on electrochemically driven HAT catalysis have highlighted mediators like N-hydroxyphthalimide (NHPI) and its derivatives, which, upon oxidation, form phthalimide-N-oxyl (PINO) radicals that can abstract hydrogen atoms from a variety of substrates. nih.gov The potential of this compound in this field remains an area for future exploration.

Biochemical and Environmental Transformations

The fate of pyridine derivatives in the environment is of significant interest due to their widespread use. Microbial catabolism is a key process in the degradation of these compounds.

Microbial Catabolic Pathways and Enzymatic Degradation of 4-Hydroxypyridine

Extensive research has been conducted on the microbial degradation of 4-hydroxypyridine (4-HP), the non-N-oxidized analogue of the title compound. Numerous soil bacteria, such as species of Arthrobacter and Agrobacterium, are capable of utilizing 4-HP as a sole source of carbon and energy. nih.govnih.govlmaleidykla.lt The catabolic pathway is an inducible process, meaning the enzymes involved are synthesized in the presence of 4-HP. nih.gov

The degradation pathway typically begins with a hydroxylation step. A flavin-dependent monooxygenase, 4-hydroxypyridine-3-hydroxylase, catalyzes the conversion of 4-hydroxypyridine to 3,4-dihydroxypyridine (pyridine-3,4-diol). nih.govnih.govresearchgate.net This initial step incorporates an oxygen atom into the pyridine ring, making it susceptible to further degradation. tandfonline.com Following this, the dihydroxylated ring undergoes oxidative cleavage, a reaction catalyzed by a dioxygenase. nih.gov In Arthrobacter sp. IN13, this is performed by an extradiol dioxygenase known as KpiC. nih.gov The ring fission product is then further metabolized through a series of enzymatic steps, ultimately leading to central metabolic intermediates such as pyruvate (B1213749) and formate (B1220265). nih.gov

It is important to note that the available scientific literature focuses on the degradation of 4-hydroxypyridine. Specific studies detailing the microbial catabolic pathways or enzymatic degradation of this compound were not identified in the conducted searches. Some literature suggests that pyridine-N-oxide is not readily metabolized by pyridine-degrading organisms and may first be reduced to pyridine before catabolism can occur. ias.ac.in

| Step | Substrate | Enzyme | Product | Bacterial Species |

|---|---|---|---|---|

| Initial Hydroxylation | 4-Hydroxypyridine | 4-Hydroxypyridine-3-hydroxylase (e.g., KpiA) | 3,4-Dihydroxypyridine | Arthrobacter sp., Agrobacterium sp. |

| Ring Cleavage | 3,4-Dihydroxypyridine | Extradiol Dioxygenase (e.g., KpiC) | 3-(N-formyl)-formiminopyruvate | Arthrobacter sp. |

| Hydrolysis | 3-(N-formyl)-formiminopyruvate | Hydrolase (e.g., KpiB) | 3-Formylpyruvate | Arthrobacter sp. |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined structures. While the tautomer of 4-hydroxypyridine, 4-pyridone, has been studied in the context of supramolecular assembly with other molecules like salicylic (B10762653) acid, there is a lack of specific research in the reviewed literature concerning the supramolecular chemistry and self-assembly processes of this compound itself. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting N-oxide group suggests that this compound has the potential to form interesting supramolecular architectures, but this remains a largely unexplored area of its chemistry.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research into 4-Hydroxypyridine (B47283) 1-oxide has yielded significant contributions to the understanding of heterocyclic chemistry. A cornerstone of its chemistry is the prototropic tautomerism between the 4-hydroxypyridine 1-oxide form and the 1-hydroxy-4-pyridone form. chimia.chchemtube3d.com This equilibrium is highly dependent on the solvent environment, with the pyridone tautomer generally favored in polar solvents and in the solid state due to intermolecular hydrogen bonding. chemtube3d.com This tautomerism is not merely a structural curiosity; it profoundly influences the compound's reactivity and physicochemical properties. chimia.ch

The synthesis of this compound and its derivatives has been achieved through various routes, most commonly via the oxidation of 4-hydroxypyridine or other substituted pyridines using reagents like hydrogen peroxide in acetic acid or peroxy acids. bme.huscripps.edu It serves as a versatile intermediate in organic synthesis. scripps.edu The N-oxide group activates the pyridine (B92270) ring, facilitating nucleophilic substitution reactions at the 2- and 4-positions, which are otherwise challenging in the parent pyridine. mdpi.comresearchgate.net Following functionalization, the N-oxide group can be removed through deoxygenation, providing access to a wide array of substituted pyridines. rsc.orgacs.org

The reactivity of this compound is multifaceted. It can act as both a nucleophile, through the oxygen of the hydroxyl group or the N-oxide, and as an electrophile after activation of the N-oxide. scripps.edumdpi.com Recent studies have unveiled its potential in modern synthetic methodologies, including photochemical rearrangements and C-H functionalization, expanding its synthetic utility. acs.orgrsc.org Furthermore, its ability to act as a ligand has been exploited in coordination chemistry, for instance, in the formation of iridium complexes for hyperpolarization studies. whiterose.ac.uk In the realm of biochemistry, the metabolic pathway of 4-hydroxypyridine has been elucidated in certain bacteria like Arthrobacter sp., where it is hydroxylated by a monooxygenase as the initial step in its catabolism. mdpi.com

Identification of Current Limitations and Unresolved Challenges

Despite the progress made, the chemistry of this compound is not without its challenges. A significant hurdle lies in achieving high regioselectivity in its functionalization reactions. researchgate.net The presence of multiple reactive sites and the tautomeric equilibrium can lead to mixtures of products, complicating synthetic efforts. The development of synthetic methods often faces issues of low yields and the need for harsh reaction conditions for certain transformations. acs.org